molecular formula C7H12ClN3O B13704732 3-Amino-5-(2-tetrahydrofuryl)-1H-pyrazole Hydrochloride

3-Amino-5-(2-tetrahydrofuryl)-1H-pyrazole Hydrochloride

Cat. No.: B13704732
M. Wt: 189.64 g/mol
InChI Key: RNMXVTQTJRAOHF-UHFFFAOYSA-N
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Description

3-Amino-5-(2-tetrahydrofuryl)-1H-pyrazole Hydrochloride is a chemical compound known for its unique structure and potential applications in various fields It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(2-tetrahydrofuryl)-1H-pyrazole Hydrochloride typically involves the reaction of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(2-tetrahydrofuryl)-1H-pyrazole Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted pyrazole derivatives.

Scientific Research Applications

3-Amino-5-(2-tetrahydrofuryl)-1H-pyrazole Hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-5-(2-tetrahydrofuryl)-1H-pyrazole Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and tetrahydrofuryl group may play crucial roles in binding to target proteins or enzymes, leading to the modulation of biological activities. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(2-furyl)-1H-pyrazole
  • 3-Amino-5-(2-tetrahydropyranyl)-1H-pyrazole
  • 3-Amino-5-(2-tetrahydrothiophenyl)-1H-pyrazole

Uniqueness

3-Amino-5-(2-tetrahydrofuryl)-1H-pyrazole Hydrochloride stands out due to the presence of the tetrahydrofuryl group, which imparts unique chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial fields.

Properties

Molecular Formula

C7H12ClN3O

Molecular Weight

189.64 g/mol

IUPAC Name

5-(oxolan-2-yl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C7H11N3O.ClH/c8-7-4-5(9-10-7)6-2-1-3-11-6;/h4,6H,1-3H2,(H3,8,9,10);1H

InChI Key

RNMXVTQTJRAOHF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=CC(=NN2)N.Cl

Origin of Product

United States

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